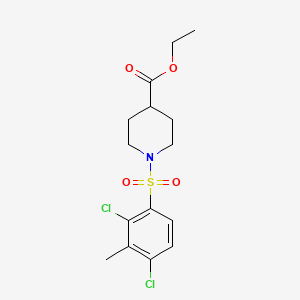amine CAS No. 1206119-51-8](/img/structure/B603103.png)
[(4-Chloro-3-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-3-ethoxyphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a chlorinated phenyl ring, with an ethoxy substituent and a hydroxypropylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-ethoxyphenyl)sulfonylamine typically involves multiple steps:
Chlorination: The starting material, 3-ethoxyphenol, undergoes chlorination using reagents like chlorine gas or thionyl chloride to introduce the chlorine atom at the 4-position.
Sulfonylation: The chlorinated intermediate is then subjected to sulfonylation using reagents such as sulfonyl chlorides in the presence of a base like pyridine to form the sulfonyl chloride derivative.
Amination: The sulfonyl chloride derivative is reacted with 2-hydroxypropylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
(4-Chloro-3-ethoxyphenyl)sulfonylamine can undergo various chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) in solvents like dichloromethane or water.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in solvents like ether or THF (Tetrahydrofuran).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (Sodium hydroxide) or K2CO3 (Potassium carbonate).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
(4-Chloro-3-ethoxyphenyl)sulfonylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting sulfonamide-sensitive enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and polymers.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of (4-Chloro-3-ethoxyphenyl)sulfonylamine depends on its application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of enzymes that interact with the sulfonamide group, disrupting their normal function.
Chemical Reactivity: In organic synthesis, its reactivity is primarily due to the presence of the sulfonyl and hydroxy groups, which can participate in various chemical transformations.
相似化合物的比较
Similar Compounds
- (4-Chloro-3-methoxyphenyl)sulfonylamine
- (4-Chloro-3-ethoxyphenyl)sulfonylamine
- (4-Bromo-3-ethoxyphenyl)sulfonylamine
Uniqueness
(4-Chloro-3-ethoxyphenyl)sulfonylamine is unique due to the specific combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of the ethoxy group at the 3-position and the hydroxypropylamine group provides a unique steric and electronic environment that can influence its interactions with biological targets and its behavior in chemical reactions.
属性
CAS 编号 |
1206119-51-8 |
|---|---|
分子式 |
C11H16ClNO4S |
分子量 |
293.77g/mol |
IUPAC 名称 |
4-chloro-3-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO4S/c1-3-17-11-6-9(4-5-10(11)12)18(15,16)13-7-8(2)14/h4-6,8,13-14H,3,7H2,1-2H3 |
InChI 键 |
PWBNBZDHIJWBQL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC(C)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603025.png)
![Ethyl 4-{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}piperazinecarboxylate](/img/structure/B603027.png)
![{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B603031.png)
![5-ethoxy-N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B603032.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B603034.png)
![bis{4-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B603036.png)
amine](/img/structure/B603037.png)
amine](/img/structure/B603039.png)
amine](/img/structure/B603040.png)
amine](/img/structure/B603041.png)
![{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-hydroxypropyl)amine](/img/structure/B603042.png)
![(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine](/img/structure/B603043.png)
